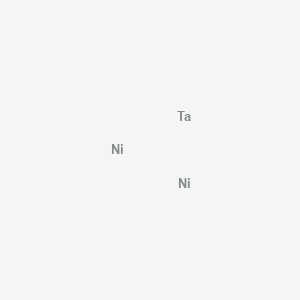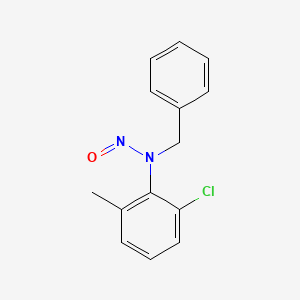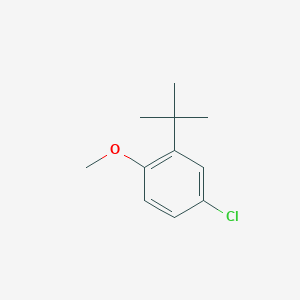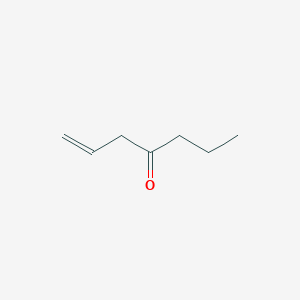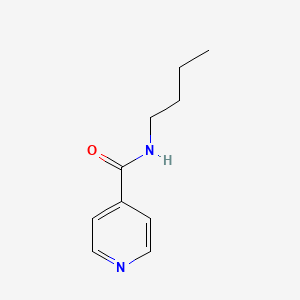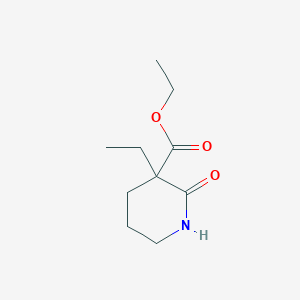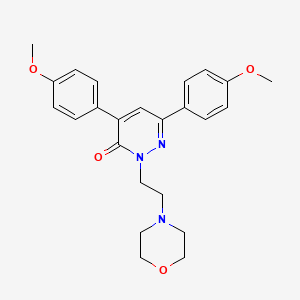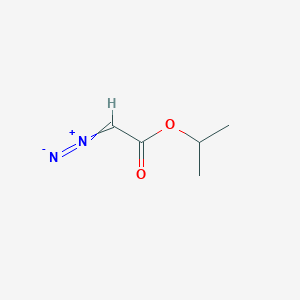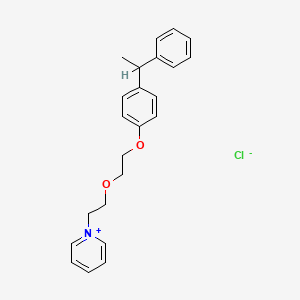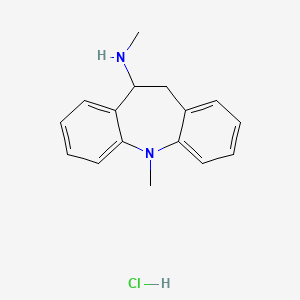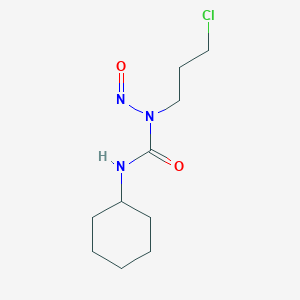
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea typically involves the reaction of cyclohexylamine with 3-chloropropyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This could include continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrosourea group, potentially leading to different derivatives.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of substituted ureas.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into molecules.
Biology: Studied for its potential effects on biological systems, including its role as a DNA alkylating agent.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action is primarily mediated through the nitrosourea group, which can form reactive intermediates that interact with nucleophilic sites on DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-3-cyclohexylurea: Lacks the nitrosourea group, making it less reactive.
1-(3-Chloropropyl)-3-methylurea: Similar structure but with a methyl group instead of a cyclohexyl group.
1-(3-Chloropropyl)-3-phenylurea: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
1-(3-Chloropropyl)-3-cyclohexyl-1-nitrosourea is unique due to its combination of a chloropropyl group and a nitrosourea moiety, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
13907-68-1 |
|---|---|
Molekularformel |
C10H18ClN3O2 |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c11-7-4-8-14(13-16)10(15)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,15) |
InChI-Schlüssel |
JKJHNIHRRWHCMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
